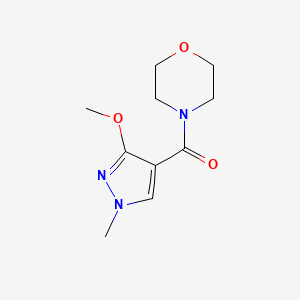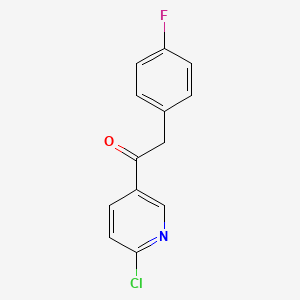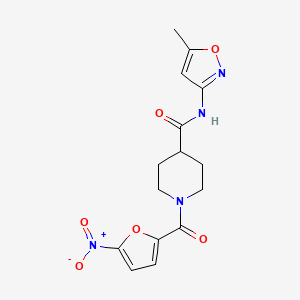![molecular formula C20H25N3O5 B2597178 3-(4-メトキシベンジル)-2,4-ジオキソ-1,3,4,5,7,8-ヘキサヒドロ-2H-ピリド[4,3-d]ピリミジン-6-カルボン酸tert-ブチルエステル CAS No. 947404-33-3](/img/structure/B2597178.png)
3-(4-メトキシベンジル)-2,4-ジオキソ-1,3,4,5,7,8-ヘキサヒドロ-2H-ピリド[4,3-d]ピリミジン-6-カルボン酸tert-ブチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦カップリング試薬
鈴木・宮浦(SM)カップリング反応は、炭素–炭素結合を形成するための強力な方法です。これは、有機ホウ素化合物と有機ハロゲン化物または擬ハロゲン化物のクロスカップリングを伴います。この反応は、合成化学、医薬品、材料科学において幅広い用途があります。 当社の化合物のtert-ブチルエステルは、SMカップリング反応でホウ素試薬として役立ちます 。その穏やかな反応条件と官能基耐性は、複雑な分子の構築に魅力的な選択肢となります。
抗菌剤
研究者は、複素環式ピリミジン誘導体の抗菌の可能性を探求してきました。当社の化合物とは直接関係ありませんが、この分野は、創薬におけるピリミジンの重要性を強調しています。 当社の化合物の改変を調査することで、新規抗菌剤につながる可能性があります .
抗炎症および鎮痛作用
インドール誘導体は、当社の化合物と一部構造的特徴を共有しており、抗炎症および鎮痛特性を示しています。類推により、当社の化合物も同様の効果を示す可能性があります。 疼痛管理と炎症制御におけるその可能性をさらに調査する必要があります .
有機合成におけるビルディングブロック
当社の化合物から誘導されたものを含むピナコールボロン酸エステルは、有機合成において貴重なビルディングブロックです。 アルキルボロン酸エステルのプロト脱ボロン化はあまり研究されていませんが、当社の化合物は、この分野でも応用が見られる可能性があります .
作用機序
Target of Action
The compound contains a pyrimidine ring, which is a key structural component in many biologically active compounds . Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, pyrimidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. The presence of the tert-butyl ester group could potentially influence these properties .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has antiviral activity, it might prevent viral replication at the molecular level, leading to a decrease in viral load at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Dimroth rearrangement, a chemical reaction involving pyrimidines, is known to be influenced by factors such as pH and temperature .
特性
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-20(2,3)28-19(26)22-10-9-16-15(12-22)17(24)23(18(25)21-16)11-13-5-7-14(27-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNVRVSORUOJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)
![methyl 4-[3-amino-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B2597100.png)
![8-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2597101.png)

![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2597103.png)
![2-[(2-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2597104.png)

![2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2597110.png)

![4-(2-Dimethylamino-ethyl)-[1,4]diazepan-5-one dioxalate](/img/structure/B2597115.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2597116.png)


